molecular formula C19H14BrNO B4982504 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4982504
M. Wt: 352.2 g/mol
InChI Key: YZMPUSABODKFJE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to a dihydrobenzoquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

1-(3-bromophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-14-6-3-5-13(10-14)16-11-18(22)21-17-9-8-12-4-1-2-7-15(12)19(16)17/h1-10,16H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMPUSABODKFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 8-hydroxyquinoline followed by cyclization and further functionalization to introduce the bromophenyl group . The reaction conditions often involve the use of bromine in acetonitrile at low temperatures to ensure selective bromination .

Industrial production methods for such compounds may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

1-(3-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, which may exhibit different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be explored for drug development.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and the quinoline core play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

1-(3-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be compared with other quinoline derivatives such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the bromophenyl group in 1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one makes it unique and may contribute to its distinct properties and applications.

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